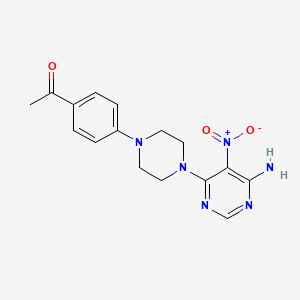
1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting from readily available starting materials, through a number of intermediates, to the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. This can be done using various spectroscopic methods, such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .Wissenschaftliche Forschungsanwendungen
Targeting Poly (ADP-Ribose) Polymerase in Cancer Therapy
This compound has been developed to target Poly (ADP-Ribose) Polymerase (PARP), which plays a crucial role in DNA repair mechanisms . Inhibiting PARP can lead to the death of cancer cells, particularly those deficient in other DNA repair pathways, making it a promising strategy for cancer therapy. The compound has shown efficacy against human breast cancer cells, indicating its potential as a therapeutic agent.
Antiviral Activity
Derivatives of this compound have shown potential as antiviral agents. For instance, similar structures have been reported to inhibit influenza A and Coxsackie B4 virus . This suggests that the compound could be modified to enhance its antiviral properties and possibly lead to the development of new antiviral medications.
Pharmacological Research
In pharmacology, this compound’s derivatives can bind with high affinity to multiple receptors, which is valuable for the development of new drugs . Its ability to interact with various biological targets makes it a useful tool for drug discovery and understanding receptor-ligand interactions.
Biochemical Studies
The compound’s derivatives are of interest in biochemistry for their diverse biological activities. They can serve as a basis for studying biochemical pathways and processes, such as enzymatic reactions and signal transduction .
Biotechnological Applications
In biotechnology, the compound can be used in the design of bioactive molecules. Its structure can be a scaffold for developing new compounds with desired biological properties, which can be applied in various biotechnological fields .
Chemical Engineering
From a chemical engineering perspective, the synthesis and modification of this compound provide insights into reaction mechanisms and compound stability. It can also contribute to the development of more efficient synthesis methods for complex organic compounds .
Wirkmechanismus
Mode of action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Many drugs that contain piperazine and pyrimidine structures are involved in pathways related to cell growth and proliferation, immune response, and neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific characteristics of the organism in which it is administered. Piperazine and pyrimidine derivatives can have diverse pharmacokinetic profiles .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Potential effects could range from changes in cell growth and proliferation to alterations in immune response or neurotransmission .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, presence of other molecules, and specific characteristics of the biological environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-[4-(6-amino-5-nitropyrimidin-4-yl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-11(23)12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(22(24)25)15(17)18-10-19-16/h2-5,10H,6-9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXTWDFBHWZASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2969743.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2969744.png)
![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)
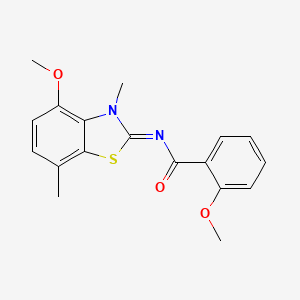
![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)
![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2969748.png)
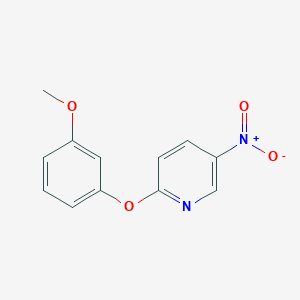
![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)
![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)

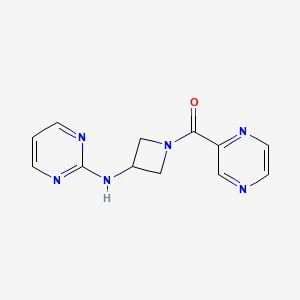
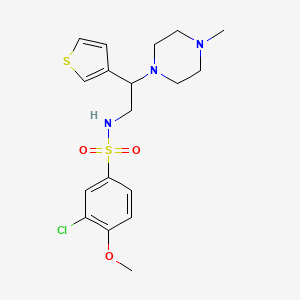
![N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)